Palatinose, also known as isomaltulose, is a naturally occurring disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond. [] It is an isomer of sucrose, differing only in the type of glycosidic linkage. While sucrose has an α-1,2-glycosidic bond, palatinose has an α-1,6-glycosidic bond. [, ] This structural difference significantly influences its digestibility and metabolic effects.
Palatinose is found naturally in honey and sugarcane juice, albeit in small quantities. [, ] Its primary source for commercial purposes is through enzymatic conversion from sucrose using the enzyme isomaltulose synthase (PalI-enzyme) obtained from bacteria like Protaminobacter rubrum. [, ] This process yields a mixture of palatinose and trehalulose, another sucrose isomer.
Palatinose is classified as a functional carbohydrate due to its unique properties and potential health benefits. It has gained significant attention in scientific research as a promising sucrose substitute due to its slower digestion rate, lower glycemic index, non-cariogenic nature, and potential benefits for glucose homeostasis and lipid metabolism. [, , , , ]
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is a disaccharide compound formed from the glycosidic linkage between an alpha-D-glucopyranose and an alpha-D-fructofuranose. This compound is notable for its potential biological activities and applications in various scientific fields, including biochemistry and pharmacology. It is classified under glycosides, specifically as a fructoside due to the presence of fructose in its structure.
This compound can be sourced from various natural products, particularly those involving enzymatic processes or microbial fermentation. It is classified as a glycoside, which are compounds that consist of a sugar moiety bound to another functional group via a glycosidic bond. The specific structure of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose indicates it belongs to the category of oligosaccharides, which are carbohydrates composed of two or more monosaccharide units.
Methods: The synthesis of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose can be achieved through enzymatic methods, utilizing specific glycoside phosphorylases or through chemical synthesis techniques involving controlled reactions between the sugar components.
Technical Details: Enzymatic synthesis often employs enzymes such as Escherichia coli glycoside phosphorylase YcjT, which catalyzes the formation of glycosidic bonds between sugar molecules under mild conditions. This method is advantageous due to its specificity and ability to produce the desired compound with minimal by-products .
The molecular formula of 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose is C12H22O11. The compound features two sugar units: an alpha-D-glucopyranose and an alpha-D-fructofuranose. The structure includes a glycosidic bond connecting the 6-position of glucopyranose to the anomeric carbon of fructofuranose.
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose can undergo various chemical reactions typical for carbohydrates, including hydrolysis, oxidation, and reduction.
Reactions:
These reactions are essential for understanding the reactivity and potential modifications of this disaccharide in synthetic applications.
The mechanism of action for 6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose involves its interaction with biological systems, particularly in how it may affect metabolic pathways.
Process:
Data on its bioactivity suggests potential roles in modulating gut microbiota or influencing metabolic processes related to carbohydrate metabolism.
Physical Properties:
Chemical Properties:
Relevant data include melting point ranges and solubility metrics that inform practical applications in formulations.
6-O-alpha-D-Glucopyranosyl-alpha-D-fructofuranose has several scientific uses:
The compound's diverse properties make it a candidate for further research in both applied and theoretical biochemistry contexts.
6-O-α-D-Glucopyranosyl-α-D-fructofuranose (isomaltulose, Palatinose) is biosynthesized through enzymatic isomerization of sucrose. In natural systems, this compound occurs in honey and sugarcane, where glycosyltransferases mediate its formation [4] [10]. Microbial biosynthesis is industrially significant, with bacteria such as Protaminobacter rubrum, Erwinia rhapontici, and Klebsiella planticola expressing sucrose isomerase. This enzyme catalyzes the intramolecular transglycosylation of sucrose, rearranging its α-1,2 glycosidic bond into an α-1,6 linkage [5] [10]. The reaction occurs extracellularly, allowing efficient conversion of sucrose-rich substrates like sugarcane syrup into isomaltulose [3] [10].
Table 1: Natural and Microbial Sources of Isomaltulose
Source Type | Examples | Key Enzymes | Optimal Conditions |
---|---|---|---|
Plant | Sugarcane, Honey | Endogenous glycosyltransferases | Neutral pH, 25-30°C |
Microbial | Protaminobacter rubrum, Erwinia rhapontici | Sucrose isomerase (EC 5.4.99.11) | pH 5.0-6.0, 20-50°C |
The structural distinction between isomaltulose (α-1,6 linkage) and sucrose (α-1,2 linkage) governs their biochemical behavior:
Table 2: Functional Differences Between Glycosidic Linkages
Property | α-(1→6) Linkage (Isomaltulose) | α-(1→2) Linkage (Sucrose) |
---|---|---|
Hydrolysis rate | Slow (Km = 28 mM; Vmax = 4.5 µmol/min/mg) | Fast (Km = 10 mM; Vmax = 20 µmol/min/mg) |
Acid stability | High | Low |
Reducing capacity | Yes | No |
Susceptibility to oral bacteria | Low (non-cariogenic) | High (cariogenic) |
Metabolic implications include delayed intestinal absorption of isomaltulose, shifting digestion distally and enhancing GLP-1 secretion compared to sucrose [10]. This linkage also resists fermentation by oral bacteria, explaining isomaltulose’s non-cariogenicity [3] [10].
Isomaltulose synthase (sucrose glucosylmutase, EC 5.4.99.11) is a bifunctional enzyme that converts sucrose to isomaltulose via a two-step mechanism:
Table 3: Bacterial Isomaltulose Synthases and Their Properties
Bacterial Source | Gene/Protein | Optimum pH | Optimum Temp (°C) | Industrial Use |
---|---|---|---|---|
Protaminobacter rubrum | SmuA | 5.0-5.5 | 50 | High (immobilized cells) |
Erwinia rhapontici | PalI | 6.0-6.5 | 30 | Moderate |
Serratia plymuthica | GTase | 5.5 | 45 | Emerging |
Structural insights from crystallography (PDB: 1M53, 2PWD) reveal a (β/α)₈-barrel fold with conserved aspartate residues essential for catalytic activity [5]. The enzyme’s regulatory mechanism involves competitive inhibition by glucose, necessitating cofactor-free systems for industrial efficiency [5] [10]. In Protaminobacter rubrum, the synthase gene (smuA) is constitutively expressed under sucrose induction, enabling high-yield isomaltulose production (>80%) from beet or cane sugar [5] [10].
Table 4: Systematic Nomenclature of 6-O-α-D-Glucopyranosyl-α-D-fructofuranose
Synonym | Context of Use |
---|---|
Isomaltulose | Common name in food/industrial applications |
Palatinose® | Tradename (Südzucker AG) |
6-O-α-D-Glucopyranosyl-D-fructofuranose | IUPAC name |
α-D-Fructofuranose, 6-O-α-D-glucopyranosyl- | Chemical nomenclature |
C12H22O11 | Molecular formula |
CAS 13718-94-0 | Registry identifier |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: